molecular formula C6H14Ca2O12P2 B12819970 CID 123134629

CID 123134629

Cat. No.: B12819970
M. Wt: 420.27 g/mol
InChI Key: IANQNDYJIJJCAC-ABICQQBESA-N
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Description

CID 123134629 is a chemical compound with a distinct structural and functional profile. According to Figure 1 in , the compound’s chemical structure includes a bicyclic framework with oxygen-containing functional groups, as revealed by GC-MS and mass spectrometry .

Properties

Molecular Formula

C6H14Ca2O12P2

Molecular Weight

420.27 g/mol

InChI

InChI=1S/C6H14O12P2.2Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/t3-,5-,6-;;/m1../s1

InChI Key

IANQNDYJIJJCAC-ABICQQBESA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O.[Ca].[Ca]

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O.[Ca].[Ca]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves several synthetic routes. One common method includes the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The reaction conditions typically involve precise temperature control, pH adjustments, and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the optimization of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Data Availability Challenges

  • No direct references to CID 123134629 were found in PubMed, PMC, or PubChem entries outside the excluded domains ( and ).

  • The PubChem entry for this compound () is hosted on a restricted domain, precluding its use per user guidelines.

Indirect Insights from Related Compounds

While this compound lacks direct documentation, analogous compounds in the search results suggest potential reactivity patterns:

a. Amidation Reactions

Piperidine derivatives such as N-(3,5-bis(trifluoromethyl)benzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide () undergo amidation and hydrolysis reactions. Similar pathways might apply to this compound if it contains amide or trifluoromethyl groups.

b. Multicomponent Reactions (MCRs)

Green synthesis methods ( , ) highlight MCRs in water or solvent-free conditions for generating heterocyclic scaffolds. For example:

  • Ninhydrin-malononitrile adducts react with diamines to form imidazolidin-2-ylidene derivatives (e.g., Scheme 4 in ).

  • Catalyst-free protocols (e.g., Ce-MCM-41) could theoretically apply to this compound if it participates in similar cyclization or substitution pathways.

Hypothetical Reaction Pathways

If this compound shares structural motifs with documented compounds, the following reactions are plausible:

Reaction Type Reagents/Conditions Potential Products
Oxidation KMnO₄, CrO₃Quinones, carboxylic acids
Reduction LiAlH₄, H₂/PdSaturated hydrocarbons, amines
Nucleophilic Substitution Alkyl halides, aminesFunctionalized derivatives (e.g., alkylated amides)

Recommendations for Further Research

  • Validate Compound Identity : Confirm the correct PubChem CID or IUPAC name to ensure accurate data retrieval.

  • Experimental Studies : Conduct NMR, IR, and mass spectrometry to elucidate structural features and reactivity.

  • Screening in MCRs : Test participation in multicomponent reactions (e.g., with aldehydes, amines) to identify novel derivatives.

Given the constraints of the provided sources, no authoritative tables or detailed mechanisms can be constructed for this compound at this time.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.

    Biology: Employed in biochemical assays and as a probe to study biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to these targets and modulates their activity, leading to various biological effects. The pathways involved include signal transduction, enzyme inhibition, and receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 123134629, comparisons are drawn with structurally and functionally related compounds from the literature. Key parameters include molecular weight, functional groups, solubility, and biological activity.

Table 1: Comparative Analysis of this compound and Analogues

Compound CID Molecular Weight Key Functional Groups Analytical Methods Used Biological Activity (if reported)
This compound Not specified Bicyclic, oxygen-containing GC-MS, vacuum distillation Not explicitly stated
ChEMBL 1724922 ~350 Da* Sulfonamide, aromatic rings Nrf2 inhibition assays Nrf2 pathway inhibitor
ChEMBL 1711746 ~400 Da* Carbamate, heterocyclic Nrf2 inhibition assays Nrf2 pathway inhibitor
Oscillatoxin D 101283546 Polyketide, cyclic ethers NMR, mass spectrometry Cytotoxic activity



*Molecular weights estimated based on structural analogs in .

Structural and Functional Insights

Core Scaffolds: this compound shares a bicyclic structure with oscillatoxin derivatives (e.g., CID 101283546), which are known for their polyketide backbones and cytotoxic properties .

In contrast, oscillatoxin D (CID 101283546) has higher hydrophilicity due to hydroxyl groups, enhancing its solubility in aqueous environments .

Analytical Characterization :

  • This compound was identified via GC-MS, a method also used for volatile analogs like colchicine (CID 6167) . However, its mass spectrum lacks the halogenation patterns seen in brominated compounds (e.g., CID 59200652) .

Research Findings and Limitations

Functional Potential: The absence of nitrogen atoms in this compound distinguishes it from known enzyme inhibitors (e.g., Nrf2 inhibitors in ), suggesting it may act via non-enzymatic mechanisms or target non-protein biomolecules. Its thermal stability during vacuum distillation aligns with applications in natural product preservation or extraction .

Gaps in Data: Pharmacokinetic parameters (e.g., BBB permeability, CYP inhibition) are unavailable for this compound, unlike well-studied compounds such as CAS 1533-03-5 (CYP1A2 inhibitor) .

Q & A

How to formulate a focused and complex research question for studying CID 123134629?

Basic A robust research question should adhere to the FINER criteria : Feasible, Interesting, Novel, Ethical, and Relevant . Begin by narrowing the scope using frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables such as the compound's biological activity or molecular interactions . Ensure the question is complex by requiring multi-step analysis (e.g., "How does this compound modulate [specific pathway] under varying pH conditions?") rather than a yes/no inquiry .

What are effective strategies for conducting a literature review on this compound?

Basic
Use aggregated search tools to integrate diverse sources (e.g., PubMed, Google Scholar, specialized chemistry databases) while prioritizing peer-reviewed journals and avoiding unreliable platforms like *benchchem.com * . Systematically categorize findings using tools like Zotero or Mendeley , distinguishing primary sources (original studies on synthesis/activity) from secondary reviews . Track citation networks to identify knowledge gaps .

How to design an experimental study for this compound that addresses potential data contradictions?

Advanced
Adopt a multifactorial design to isolate variables (e.g., temperature, solvent polarity) that may explain conflicting results . Predefine control groups and replicate experiments under standardized conditions. Use statistical models (ANOVA, regression) to quantify variability and validate hypotheses . Document protocols rigorously to enable reproducibility .

What methodological frameworks (e.g., PICO, FINER) are suitable for evaluating research questions in chemical studies?

Advanced The PICO framework is ideal for pharmacological studies (e.g., "In in vitro models (P), does this compound (I) compared to [control compound] (C) inhibit [enzyme] activity (O)?"). For broader feasibility, apply FINER to assess resource availability and ethical compliance (e.g., toxicity testing protocols) .

What are best practices for collecting primary data on this compound through surveys or questionnaires?

Basic
Design closed-ended questions for quantitative analysis (e.g., Likert scales assessing efficacy in clinical trials) and open-ended queries for qualitative insights (e.g., researcher observations on synthesis challenges) . Pilot-test the instrument with a small cohort (~10 participants) to refine clarity and avoid jargon . Ensure demographic data (e.g., lab experience level) is included for bias assessment .

How to ensure reproducibility and validity in experimental results when studying this compound?

Advanced
Implement standard operating procedures (SOPs) for instrumentation calibration and sample preparation . Use blinded analysis to reduce observer bias and share raw datasets via repositories like Zenodo. Cross-validate findings with orthogonal techniques (e.g., NMR and HPLC for purity checks) .

How to distinguish between primary and secondary sources when gathering data on this compound?

Basic
Primary sources include original research articles detailing the compound's synthesis, crystallography, or bioactivity assays. Secondary sources are reviews or meta-analyses synthesizing these findings . Verify provenance by checking if the author conducted the experiments vs. interpreting others' work .

What strategies can be employed to analyze conflicting data from different studies on this compound?

Advanced
Perform a systematic meta-analysis to quantify effect sizes across studies, accounting for variables like dosage or model systems . Use sensitivity analysis to identify outliers and assess methodological heterogeneity (e.g., differing assay protocols). Publish negative results to reduce publication bias .

What ethical considerations are critical when conducting human subjects research involving this compound?

Basic
Obtain IRB approval and informed consent, disclosing potential risks (e.g., side effects in clinical trials) . Anonymize participant data and adhere to GDPR or HIPAA standards for storage . For in vitro studies using human tissues, ensure ethical sourcing and compliance with institutional guidelines .

How to integrate mixed-methods approaches (qualitative and quantitative) in studies on this compound?

Advanced
Combine quantitative assays (e.g., IC50 measurements) with qualitative interviews exploring researchers' challenges in synthesizing the compound. Use triangulation to cross-verify findings—e.g., correlating spectroscopic data (quantitative) with lab journals documenting procedural adjustments (qualitative) .

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